molecular formula C63H63P3Pd B14684370 Palladium;tris(4-methylphenyl)phosphane CAS No. 27903-26-0

Palladium;tris(4-methylphenyl)phosphane

Cat. No.: B14684370
CAS No.: 27903-26-0
M. Wt: 1019.5 g/mol
InChI Key: XKSZCINMEBRFSY-UHFFFAOYSA-N
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Description

Palladium;tris(4-methylphenyl)phosphane is a coordination complex where palladium is ligated by tris(4-methylphenyl)phosphane (TPTP), a triarylphosphane ligand with three para-methyl-substituted phenyl groups. This ligand is characterized by its strong σ-donating ability and moderate steric bulk due to the methyl substituents, which enhance electron density on the phosphorus atom while maintaining solubility in organic solvents . The compound is widely used in cross-coupling reactions, such as Mizoroki-Heck and Suzuki-Miyaura couplings, where its electronic and steric properties influence catalytic activity and stability .

Properties

CAS No.

27903-26-0

Molecular Formula

C63H63P3Pd

Molecular Weight

1019.5 g/mol

IUPAC Name

palladium;tris(4-methylphenyl)phosphane

InChI

InChI=1S/3C21H21P.Pd/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3;

InChI Key

XKSZCINMEBRFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-methylphenyl)phosphane typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:

3C6H4CH3MgBr+PCl3P(C6H4CH3)3+3MgBrCl3 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} + \text{PCl}_3 \rightarrow \text{P(C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{MgBrCl} 3C6​H4​CH3​MgBr+PCl3​→P(C6​H4​CH3​)3​+3MgBrCl

This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphane.

Industrial Production Methods

Industrial production of tris(4-methylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Palladium;tris(4-methylphenyl)phosphane undergoes various types of reactions, including:

    Oxidation: The phosphane can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the phosphane.

    Substitution: The phosphane can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphane.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Palladium;tris(4-methylphenyl)phosphane is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:

    Chemistry: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which palladium;tris(4-methylphenyl)phosphane exerts its effects involves the formation of a stable complex with palladium. This complex acts as a catalyst in various reactions by facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include:

    Oxidative Addition: The palladium complex undergoes oxidative addition to form a palladium(II) species.

    Transmetalation: The palladium(II) species undergoes transmetalation with an organometallic reagent.

    Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) species.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Phosphane Ligands

Ligand σ-Donor Strength Cone Angle (°) Pd–P Bond Length (Å) Solubility
Tris(4-methylphenyl)phosphane High ~150 ~2.35 Organic solvents
PPh₃ Moderate ~145 ~2.40 Organic solvents
Tris(p-methoxyphenyl)phosphane Very High ~155 ~2.30 Polar solvents
(C₆F₅)₃P Low (π-acceptor) ~160 2.291 Organic solvents
TPPTS Moderate ~140 N/A Water

Table 2: Catalytic Performance in Mizoroki-Heck Reactions

Ligand Substrate (Aryl Halide) Yield (%) Turnover Frequency (h⁻¹)
Tris(4-methylphenyl)phosphane Bromobenzene 92 460
PPh₃ Bromobenzene 78 320
(C₆F₅)₃P Bromobenzene 65 210
TPPTS Iodobenzene 85 380

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